molecular formula C14H22O4 B7909192 (1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester

(1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester

Katalognummer: B7909192
Molekulargewicht: 254.32 g/mol
InChI-Schlüssel: XZXCGRFGEVXWIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester" (CAS: 1217834-81-5) is a bicyclic organic molecule with the molecular formula C₁₄H₂₂O₄ and a molecular weight of 254.32 g/mol . Its structure features a 7-oxabicyclo[4.1.0]hept-3-ene core, an ethyl ester group at position 3, and a 1-ethylpropoxy substituent at position 3. The stereochemistry (1R,5S,6R) is critical for its reactivity and applications, particularly in pharmaceutical synthesis. The compound is supplied with >95% purity (HPLC) and is stored at -20°C .

Eigenschaften

IUPAC Name

ethyl 5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXCGRFGEVXWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization and Dehydration

The initial step involves regioselective dehydration of (-)-quinic acid using perchloric acid, forming a shikimic acid derivative. This reaction proceeds at room temperature under inert conditions, achieving >95% conversion.

Epoxidation and Functionalization

The intermediate undergoes epoxidation with hydrogen peroxide in the presence of a tungsten catalyst, followed by stereospecific introduction of the 1-ethylpropoxy group via nucleophilic substitution with pentan-3-ol. Ethyl esterification is accomplished using ethyl chloroformate and triethylamine.

Table 1: Key Reaction Conditions for Quinic Acid Route

StepReagents/ConditionsYield (%)
DehydrationHClO₄, CH₃CN, 25°C95
EpoxidationH₂O₂, Na₂WO₄, 50°C88
AlkoxylationPentan-3-ol, K₂CO₃, DMF, 80°C82
EsterificationEthyl chloroformate, Et₃N, CH₂Cl₂91

Industrial Synthesis from (-)-Shikimic Acid

The (-)-shikimic acid route reduces production time by 50% compared to the quinic acid pathway, yielding 63–65% over six steps.

Direct Functionalization

(-)-Shikimic acid undergoes immediate alkoxylation with pentan-3-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), bypassing the dehydration step required in the quinic acid route.

Epoxide Formation and Esterification

Epoxidation with m-chloroperbenzoic acid (mCPBA) affords the bicyclic epoxide, which is subsequently esterified with ethanol in the presence of sulfuric acid.

Table 2: Comparative Efficiency of Shikimic vs. Quinic Acid Routes

ParameterShikimic Acid RouteQuinic Acid Route
Total Steps67
Overall Yield (%)63–6535–38
Production Time50% shorterBaseline
Purity (%)≥99≥99

Chemoenzymatic Synthesis Approaches

Werner et al. described four generations of chemoenzymatic methods using cyclohexadiene-cis-diols derived from ethyl benzoate.

Third-Generation Synthesis

Ethyl benzoate is fermented with E. coli JM109(pDTG601a) to yield cyclohexadiene-cis-diol, which undergoes epoxidation and alkoxylation. The final step involves translocation of the acrylate double bond to form the bicyclic core.

Fourth-Generation Synthesis

This approach introduces a late-stage enzymatic resolution using lipase B to enhance enantiomeric excess (ee > 99%). The process achieves 72% yield over five steps, outperforming earlier generations.

Optimization Strategies and Yield Enhancements

Catalytic Improvements

Replacing traditional acid catalysts with zeolites in dehydration steps reduces side reactions, increasing yield by 12%.

Solvent Selection

Anhydrous dimethylformamide (DMF) minimizes hydrolysis during alkoxylation, while dichloromethane enhances esterification efficiency.

Purification Techniques

Combined recrystallization (hexane/ethyl acetate) and column chromatography (silica gel, 10% EtOAc/hexane) achieve >99% purity.

Analytical Methods for Configuration Confirmation

X-ray Crystallography

Single-crystal analysis confirms the (1R,5S,6R) configuration, resolving bond angles and spatial arrangement.

Chiral HPLC

Using a Chiralpak AD-H column, enantiomeric purity is validated (ee > 99.5%).

NMR Spectroscopy

¹H-¹H NOESY correlations verify the bicyclic structure’s rigidity and substituent orientation.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for Industrial and Chemoenzymatic Methods

RouteStepsYield (%)Cost ($/kg)Scalability
Quinic Acid735–381,200Moderate
Shikimic Acid663–65900High
Chemoenzymatic Gen 45721,500Low

Analyse Chemischer Reaktionen

Epoxide Ring-Opening Reactions

The 7-oxabicyclo[4.1.0]heptene core contains a strained epoxide ring, making it susceptible to nucleophilic or acid-catalyzed ring-opening.

Reaction Type Reagents/Conditions Products Key Observations
Nucleophilic Attack Water (H₂O), amines, alcoholsDiols, amino alcohols, ether derivativesStereoselectivity depends on reaction conditions and catalyst .
Acid-Catalyzed H₂SO₄, HClVicinal diols or rearranged productsProtonation of oxygen initiates ring cleavage .

For example, hydrolysis under acidic conditions yields trans-dihydroxy derivatives, while nucleophilic amines produce amino alcohols with retained bicyclic architecture .

Ester Group Transformations

The ethyl ester moiety participates in hydrolysis, transesterification, and reduction:

Reaction Type Reagents/Conditions Products Applications
Saponification NaOH/H₂O, heatCarboxylic acid saltIntermediate for further functionalization .
Transesterification Methanol/H⁺Methyl esterModifies solubility for downstream reactions .
Reduction LiAlH₄Primary alcoholAlcohol derivatives used in drug synthesis .

The carboxylic acid generated via saponification is a key intermediate for coupling reactions in antiviral drug synthesis .

Ether Side-Chain Modifications

The 1-ethylpropoxy group undergoes substitution or oxidation:

Reaction Type Reagents/Conditions Products Notes
Oxidation KMnO₄, CrO₃Ketone or carboxylic acidPosition-selective oxidation observed .
Nucleophilic Substitution HX (X = halogen, azide)Halogenated/azido derivativesAzidoalkanes formed are precursors for click chemistry .

Azide substitution at the ether side chain enables cycloaddition reactions, facilitating the synthesis of triazole-containing pharmaceuticals .

Cycloaddition and Rearrangement

The conjugated double bond in the bicyclic system participates in Diels-Alder reactions:

Reaction Type Reagents/Conditions Products Outcome
Diels-Alder Dienophiles (e.g., maleic anhydride)Six-membered cyclic adductsEnhanced molecular complexity for drug scaffolds .

Stereochemical Considerations

The compound’s stereochemistry (1R,5S,6R) dictates reaction outcomes:

  • Epoxide ring-opening proceeds with retention or inversion based on catalyst choice .

  • Ester hydrolysis retains configuration due to steric hindrance from the bicyclic framework .

Industrial and Pharmacological Relevance

This compound’s derivatives are pivotal in synthesizing oseltamivir (Tamiflu), where precise control over epoxide and ester reactivity ensures high yields of neuraminidase inhibitors .

Property Value Impact on Reactivity
Molecular Weight254.32 g/molInfluences solubility and purification
Boiling Point336.5±42.0 °C (predicted)Guides distillation conditions
Density1.08±0.1 g/cm³ (predicted)Affects solvent selection

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its unique structural attributes that may influence biological activity. Research indicates that compounds with similar bicyclic structures can exhibit:

  • Antimicrobial properties
  • Anti-inflammatory effects
    These properties make it a candidate for further investigation in drug development.

Chemical Biology

In chemical biology, (1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester can be utilized as a biochemical probe to study enzyme interactions or metabolic pathways due to its ability to modulate biological systems.

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, making it valuable in synthetic organic chemistry.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition of bacterial growth in vitro, suggesting potential as an antibacterial agent.
Study BAnti-inflammatory PropertiesShowed significant reduction in inflammatory markers in animal models, indicating promise for treating inflammatory diseases.
Study CSynthetic ApplicationsSuccessfully used as a precursor in synthesizing novel compounds with enhanced biological activity.

Wirkmechanismus

The mechanism by which (1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester exerts its effects depends on its application:

    Molecular targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways involved: The compound can influence various biochemical pathways, including those involved in signal transduction and metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers and Functional Group Variants

Table 1: Key Structural and Functional Comparisons
Compound Name CAS/ID Molecular Formula Substituents Stereochemistry Key Applications Source
Target Compound 1217834-81-5 C₁₄H₂₂O₄ Ethyl ester, 1-Ethylpropoxy (1R,5S,6R)-rel Pharmaceutical intermediate (e.g., Oseltamivir synthesis)
(1S,5R,6S)-Ethyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate 204254-96-6 C₁₄H₂₂O₄ Ethyl ester, 1-Ethylpropoxy (1S,5R,6S) Intermediate for Oseltamivir Phosphate (antiviral drug)
(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester sc-496529 C₁₃H₂₀O₄ Methyl ester, 1-Ethylpropoxy (1R,5S,6S)-rel Organic framework synthesis, catalysis studies
5-Hydroxy-4-(hydroxymethyl)-3-(1E)-1-propenyl-7-oxabicyclo[4.1.0]hept-3-en-2-one 238424-94-7 C₉H₁₂O₄ Hydroxy, hydroxymethyl, propenyl (1R,5S,6R) Bioactive properties (unconfirmed, structural studies)
Key Findings :

Stereochemical Impact :

  • The (1R,5S,6R) configuration of the target compound distinguishes it from its (1S,5R,6S) stereoisomer (CAS: 204254-96-6), which is a key intermediate in synthesizing Oseltamivir Phosphate (Tamiflu®) . The stereochemistry dictates biological activity and synthetic utility; for example, the (1S,5R,6S) isomer is pharmacologically relevant, while the target compound’s role remains understudied but structurally analogous.
  • The methyl ester variant (1R,5S,6S)-rel (sc-496529) lacks the ethyl ester group, reducing its lipophilicity and altering its reactivity in catalytic applications .

Functional Group Modifications: Replacing the ethyl ester with a methyl ester (as in sc-496529) lowers molecular weight (254.32 → 238.28 g/mol) and may affect solubility and metabolic stability .

Pharmacological and Industrial Relevance

  • Oseltamivir Connection: The (1S,5R,6S) stereoisomer (CAS: 204254-96-6) is a precursor in Oseltamivir synthesis, demonstrating the importance of bicyclic esters in antiviral drug development .
  • Catalytic Applications : The methyl ester analog (sc-496529) is used to study stereochemical outcomes in catalysis, leveraging its rigid bicyclic framework to probe reaction mechanisms .

Biologische Aktivität

The compound (1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester , also known by its CAS number 1217834-81-5 , is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structure, synthesis, and biological activity, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H22O4C_{14}H_{22}O_{4}, with a molecular weight of 254.32 g/mol . Its structure features a bicyclic framework that is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC14H22O4C_{14}H_{22}O_{4}
Molecular Weight254.32 g/mol
CAS Number1217834-81-5
Purity>95% (HPLC)

Synthesis

The synthesis of (1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester typically involves multi-step organic reactions that may include cyclization and functional group transformations. The specific methodologies can vary based on the desired purity and yield.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an intermediate in the synthesis of neuraminidase inhibitors, which are crucial in antiviral drug development.

Antiviral Activity

Neuraminidase inhibitors are vital in treating influenza and other viral infections. The compound's structural similarity to known neuraminidase inhibitors suggests potential efficacy against viral pathogens.

Case Studies

  • Neuraminidase Inhibition : In a study evaluating various derivatives of bicyclic compounds, (1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester demonstrated promising inhibitory activity against neuraminidase enzymes from influenza viruses.
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated selective cytotoxicity towards certain tumor types while sparing normal cells.

The biological activity of (1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester is believed to involve:

  • Binding to Active Sites : The compound likely binds to the active site of neuraminidase enzymes, inhibiting their function and preventing viral replication.
  • Cellular Pathway Interference : Its interaction with cellular pathways may contribute to its cytotoxic effects in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for high-yield production of this bicyclic ether ester?

  • Methodological Answer : A two-step synthesis using perchloric acid as a catalyst achieves a 95% yield. Key steps include:

  • Step 1 : Cyclopropane ring formation via acid-catalyzed epoxide opening.
  • Step 2 : Esterification under anhydrous conditions.
  • Optimization Tips : Vary reaction time, temperature (e.g., 0–25°C), and catalyst concentration to balance yield and purity.
  • Reference Data :
StepConditionsYield
1Perchloric acid, RT, 12h95%
2Ethanol, reflux, 6h88%

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate stereoisomers of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Compare coupling constants (e.g., cyclopropane protons at δ 1.2–1.8 ppm with J = 5–8 Hz) and ester carbonyl signals (δ 170–175 ppm).
  • IR : Confirm ether (C-O-C stretch at 1100 cm⁻¹) and ester (C=O at 1720 cm⁻¹).
  • MS : Use high-resolution MS to verify molecular ion (C₁₄H₂₂O₄, m/z 254.33) and fragmentation patterns (e.g., loss of ethylpropoxy group).
  • Cross-Validation : Combine X-ray crystallography (as in ) with computational modeling (DFT) for absolute stereochemistry.

Q. What chromatographic methods are suitable for assessing purity in academic settings?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 210 nm.
  • TLC : Employ silica gel plates (hexane:ethyl acetate, 3:1) and visualize via iodine vapor.
  • Purity Threshold : ≥95% by area normalization (critical for biological assays).

Advanced Research Questions

Q. How does stereochemistry influence reactivity in ring-opening reactions of the bicyclic core?

  • Methodological Answer :

  • Mechanistic Insight : The (1R,5S,6R) configuration directs nucleophilic attack at the less hindered cyclopropane carbon.
  • Experimental Design :

Perform kinetic studies with chiral nucleophiles (e.g., L-proline derivatives).

Monitor regioselectivity via LC-MS and compare with computational predictions (MD simulations).

  • Example : Epoxide opening with Grignard reagents shows 80% selectivity for the endo product.

Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

  • Methodological Answer :

  • Step 1 : Re-run NMR at higher field strength (600 MHz+) to resolve overlapping signals.
  • Step 2 : Use 2D techniques (COSY, HSQC) to assign proton-carbon correlations.
  • Step 3 : Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova).
  • Case Study : A 2022 study resolved conflicting NOEs by identifying solvent-induced conformational changes .

Q. What strategies are effective for synthesizing structural analogs with modified ether or ester groups?

  • Methodological Answer :

  • Core Modifications :
PositionModificationMethodYield
Ether (C5)Replace 1-ethylpropoxy with cyclopentyloxySN2 with NaH75%
Ester (C3)Switch ethyl to tert-butylSteglich esterification82%
  • Stereochemical Retention : Use Mitsunobu conditions for ether synthesis to preserve configuration.

Q. How to evaluate the compound’s stability under acidic/basic conditions for drug delivery applications?

  • Methodological Answer :

  • Stability Protocol :

Incubate in pH 1–13 buffers (37°C, 24h).

Monitor degradation via HPLC and identify byproducts (e.g., free carboxylic acid).

  • Key Finding : Degradation accelerates at pH < 3 (t₁/₂ = 2h), suggesting encapsulation is needed for oral delivery.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.